
Potassium hexachlororhenate(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a light-green crystalline solid and is soluble in hydrochloric acid . This compound is notable for its use in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Potassium hexachlororhenate(IV) is an inorganic chemical compound It’s known to react with silver nitrate to produce silver hexachlororhenate .
Mode of Action
It is known to react with silver nitrate to produce silver hexachlororhenate, which decomposes at 400 °C to rhenium (III) chloride . In water, it hydrolyses to form rhenium (IV) oxide .
Pharmacokinetics
It is a light-green crystalline solid that is soluble in hydrochloric acid . The compound’s solubility suggests that it may have some degree of bioavailability, but further studies are required to confirm this.
Result of Action
It is known to hydrolyse in water to form rhenium (IV) oxide
Action Environment
Environmental factors can influence the action, efficacy, and stability of Potassium hexachlororhenate(IV). For instance, its solubility in water and hydrochloric acid suggests that the presence and concentration of these solvents in the environment could impact its action and stability.
Biochemical Analysis
Biochemical Properties
Potassium hexachlororhenate(IV) plays a significant role in biochemical reactions, particularly in the preparation of supported rhenium tricarbonyls, which are catalysts for propylene hydrogenation . It interacts with enzymes and proteins involved in these catalytic processes, facilitating the conversion of substrates into products. The nature of these interactions involves the binding of potassium hexachlororhenate(IV) to specific active sites on the enzymes, enhancing their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium hexachlororhenate(IV) can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can slowly hydrolyze in water to form rhenium(IV) oxide . Long-term studies have shown that potassium hexachlororhenate(IV) can have sustained effects on cellular function, with potential implications for its use in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hexachlororhenate(IV) is most commonly prepared by the reduction of potassium perrhenate with potassium iodide, hypophosphorous acid, or chromium(II) chloride in the presence of hydrochloric acid . The reaction typically involves mixing the reagents under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of potassium hexachlororhenate(IV) follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to maximize yield and purity. The compound is then purified and crystallized for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Potassium hexachlororhenate(IV) undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form rhenium(III) chloride.
Hydrolysis: In water, it hydrolyzes to form rhenium(IV) oxide.
Substitution: It reacts with silver nitrate to produce silver hexachlororhenate, which decomposes at high temperatures.
Common Reagents and Conditions:
Reduction: Reagents such as potassium iodide, hypophosphorous acid, or chromium(II) chloride in the presence of hydrochloric acid.
Hydrolysis: Water as the solvent.
Substitution: Silver nitrate as the reagent.
Major Products Formed:
Reduction: Rhenium(III) chloride.
Hydrolysis: Rhenium(IV) oxide.
Substitution: Silver hexachlororhenate.
Scientific Research Applications
Potassium hexachlororhenate(IV) has several scientific research applications, including:
Catalysis: It is used in the preparation of supported rhenium tricarbonyls, which catalyze propylene hydrogenation.
Material Science: The compound is used in the synthesis of various rhenium-based materials.
Analytical Chemistry: It serves as a reagent in analytical procedures to detect and quantify specific ions.
Comparison with Similar Compounds
Potassium hexachloroiridate(IV) (K₂IrCl₆): Similar in structure and used in catalysis.
Potassium hexachloroplatinate(IV) (K₂PtCl₆): Another similar compound used in analytical chemistry and catalysis.
Uniqueness: Potassium hexachlororhenate(IV) is unique due to its specific reactivity and applications in catalysis involving rhenium. Its ability to form stable complexes and participate in redox reactions makes it valuable in various chemical processes.
Properties
IUPAC Name |
dipotassium;hexachlororhenium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCRXIXEXSEJGV-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Re-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K2Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light green odorless crystals; [Alfa Aesar MSDS] |
Source


|
| Record name | Potassium hexachlororhenate(IV) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16815 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Q1: What is known about the synthesis of Potassium Hexachlororhenate(IV)?
A1: K2ReCl6 can be synthesized through a high-temperature chlorination reaction using Rhenium powder and Potassium Chloride (KCl) in the presence of chlorine gas []. The yield of this reaction is influenced by factors such as temperature, chlorine flow rate, and contact area. Optimal conditions for maximizing yield include a temperature of 500 °C and a chlorine flow rate of 60 L/h, resulting in a yield of up to 67.37% and a purity exceeding 98% [].
Q2: Has the electrochemical behavior of K2ReCl6 been investigated?
A2: Yes, polarographic studies have been conducted on K2ReCl6 in various supporting electrolytes []. The half-wave potential (E1/2) for the reduction of K2ReCl6 is dependent on the nature of the cations present in the supporting electrolyte, but not the anions []. This reduction process is irreversible and diffusion-controlled. Interestingly, the reduction of the analogous compound, K2ReBr6, exhibits a temperature-dependent maximum in its polarographic wave, which is not suppressed by typical maximum suppressors [].
Q3: What insights into the magnetic properties of K2ReCl6 have been gained through research?
A3: Magnetic susceptibility measurements of K2ReCl6 reveal a Curie point of 12.4 ± 0.5 K []. This finding confirms that the heat capacity anomalies observed at 11.9 ± 0.1 K are indicative of a transition to an antiferromagnetic state []. Similar studies on K2ReBr6 showed a Curie point of 15.3 ± 0.5 K, corresponding to a heat capacity peak at 15.2 ± 0.1 K []. This suggests that both K2ReCl6 and K2ReBr6 exhibit cooperative transitions to antiferromagnetic states at low temperatures.
Q4: Has Chlorine-36 exchange been studied with K2ReCl6?
A4: Yes, research has explored the exchange of Chlorine-36 with both K2ReCl6 and Cs2ReOCl5 [, ]. While negligible radioactivity was detected in K2ReCl6 after precipitation from HCl36 solutions using nitron, Cs2ReOCl5 exhibited radioactivity following suspension in HCl36-containing methanol and subsequent filtration [, ]. These findings are consistent with the general observation that octahedral complexes without vacant d orbitals are inert, whereas those with at least one vacant d orbital exhibit lability [, ].
Q5: Are there any studies focusing on the structural characterization of related compounds?
A5: X-ray diffraction studies on Cs2ReOCl5, a compound structurally similar to K2ReCl6, revealed a hexagonal unit cell with parameters a = 7.04 Å and c = 10.9 Å [, ]. These findings contribute to the understanding of the structural characteristics of Rhenium(V) complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
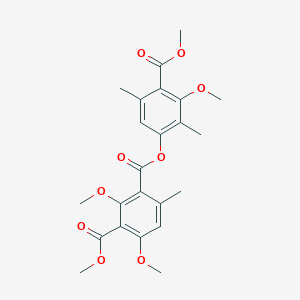
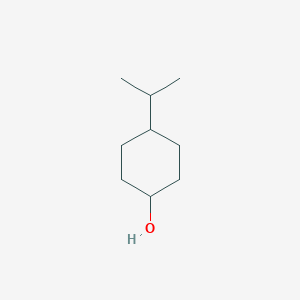
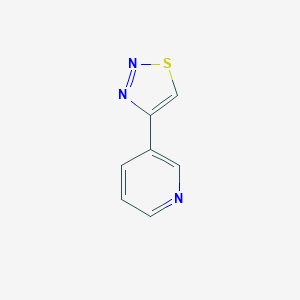
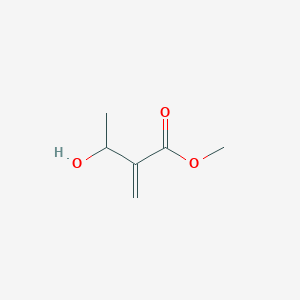
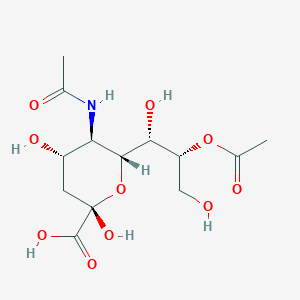
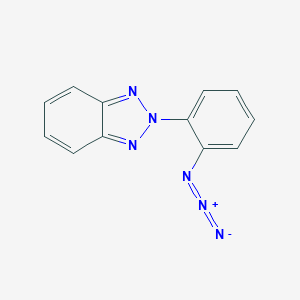
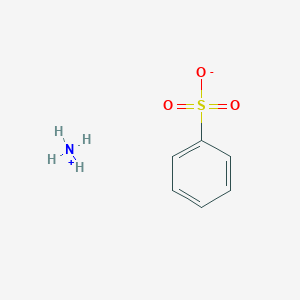
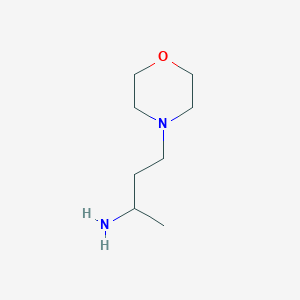
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)


![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)
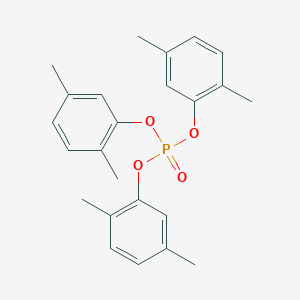
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)
